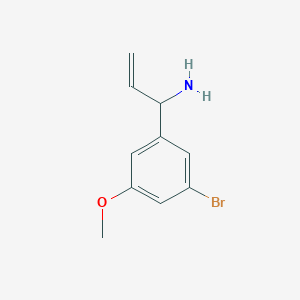
2-(Chlorosulfonyl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorosulfonyl)acetic acid: methyl 2-(chlorosulfonyl)acetate , is an organic compound with the molecular formula C₃H₅ClO₄S. It features a chlorosulfonyl group (-SO₂Cl) attached to the acetic acid backbone. This compound plays a significant role in various chemical and biological applications.
Preparation Methods
Synthetic Routes::
Direct Synthesis: One common method involves the direct reaction of acetic acid with chlorosulfonic acid. The reaction proceeds as follows:
Esterification: Another approach is the esterification of acetic acid with chlorosulfonic acid, followed by hydrolysis to obtain the desired compound:
- In industry, 2-(chlorosulfonyl)acetic acid is synthesized on a larger scale using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactions::
Hydrolysis: The compound readily undergoes hydrolysis in the presence of water, yielding acetic acid and chlorosulfonic acid.
Substitution Reactions: It can participate in substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles (e.g., amines, alcohols).
Esterification: Reacting with alcohols forms esters.
Oxidation and Reduction: While not commonly used for this compound, it can undergo oxidation or reduction reactions.
Hydrolysis: Water, acidic or basic conditions.
Substitution: Various nucleophiles (e.g., amines, alcohols), typically in polar solvents.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Oxidation/Reduction: Specific oxidizing or reducing agents.
- Hydrolysis: Acetic acid and chlorosulfonic acid.
- Substitution: Various esters or amides.
- Esterification: Methyl 2-(chlorosulfonyl)acetate.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Research on its antimicrobial properties.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
- The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
IUPAC Name |
2-chlorosulfonylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO4S/c3-8(6,7)1-2(4)5/h1H2,(H,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBCBFHLIIEWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13027266.png)
![4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13027270.png)




![Ethyl4-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13027311.png)
![2-{3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.1]heptan-6-yl}aceticacid](/img/structure/B13027312.png)
![Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13027317.png)

